physicochemical properties of 3-Amino-2-methylpyridine
physicochemical properties of 3-Amino-2-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-methylpyridine, also known as 3-amino-2-picoline, is a versatile heterocyclic amine with significant applications in medicinal chemistry and materials science.[1] Its unique structural features make it a valuable building block in the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of drug design and agrochemical formulation where properties like solubility and lipophilicity are critical determinants of a compound's efficacy and bioavailability.[1] This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and illustrates key workflows and conceptual relationships.
Physicochemical Data
The fundamental are summarized in the table below. These parameters are essential for predicting the behavior of the molecule in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [1][2][3] |
| Molecular Weight | 108.14 g/mol | [1][2][3] |
| Appearance | Off-white to white crystalline solid | [1][4] |
| Melting Point | 114-119 °C | [2][4][5] |
| Boiling Point | 236.846 °C (at 760 mmHg) | [4] |
| Density | 1.068 g/cm³ | [4] |
| pKa | 6.89 ± 0.10 (Predicted) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.55340 | [4] |
| Solubility | Soluble in Methanol | [4] |
Experimental Protocols
The determination of the physicochemical properties listed above relies on established analytical techniques. The following sections detail the general experimental protocols for these key measurements.
Melting Point Determination by Capillary Method
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard technique for its determination.
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Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, and a sample of 3-Amino-2-methylpyridine.
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Procedure:
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A small amount of finely powdered, dry 3-Amino-2-methylpyridine is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is reported as the melting point.
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Boiling Point Determination by Distillation
The boiling point is determined for liquid substances at a given pressure. For a high-boiling solid like 3-Amino-2-methylpyridine, this would typically be performed under reduced pressure to prevent decomposition, with the value extrapolated to atmospheric pressure.
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and a vacuum source if performing vacuum distillation.
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Procedure:
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A sample of 3-Amino-2-methylpyridine is placed in the distillation flask with boiling chips.
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The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
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The sample is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer. This stable temperature is the boiling point.
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pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 3-Amino-2-methylpyridine, the pKa of its conjugate acid is determined.
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Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
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Procedure:
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A precise amount of 3-Amino-2-methylpyridine is dissolved in a known volume of water or a suitable co-solvent.
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The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.
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The titration is continued past the equivalence point.
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A titration curve is generated by plotting pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point on the curve.
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LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption and distribution in biological systems.
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Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
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Procedure:
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The n-octanol and aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.
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A known concentration of 3-Amino-2-methylpyridine is dissolved in the aqueous phase.
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A known volume of this solution is mixed with a known volume of the saturated n-octanol in a separatory funnel.
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The mixture is shaken until equilibrium is reached (typically for several hours).
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The phases are allowed to separate completely.
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The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a solid organic compound like 3-Amino-2-methylpyridine.
Caption: Workflow for Physicochemical Profiling.
Relationship of Physicochemical Properties to Drug Development
This diagram illustrates how the core physicochemical properties of a compound like 3-Amino-2-methylpyridine influence key aspects of the drug development process.
Caption: Physicochemical Properties in Drug Development.
Conclusion
The define its behavior in chemical and biological environments, making their accurate determination a critical step in its application for research and development. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, the data and methodologies presented in this guide serve as a foundational resource for scientists and researchers.[1] The interplay between properties such as solubility, lipophilicity, and ionization state is fundamental to the design of new molecular entities with desired therapeutic or functional characteristics.
